Cas no 937628-75-6 (3-(2,4,6-trimethylphenyl)methylazetidine)

3-(2,4,6-trimethylphenyl)methylazetidine 化学的及び物理的性質
名前と識別子
-
- 3-(2,4,6-trimethylphenyl)methylazetidine
- Azetidine, 3-[(2,4,6-trimethylphenyl)methyl]-
-
- インチ: 1S/C13H19N/c1-9-4-10(2)13(11(3)5-9)6-12-7-14-8-12/h4-5,12,14H,6-8H2,1-3H3
- InChIKey: DUFRIFXDLKIIQK-UHFFFAOYSA-N
- SMILES: N1CC(CC2=C(C)C=C(C)C=C2C)C1
じっけんとくせい
- 密度みつど: 0.975±0.06 g/cm3(Predicted)
- Boiling Point: 293.3±9.0 °C(Predicted)
- 酸度系数(pKa): 11.07±0.40(Predicted)
3-(2,4,6-trimethylphenyl)methylazetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2006257-5.0g |
3-[(2,4,6-trimethylphenyl)methyl]azetidine |
937628-75-6 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-2006257-0.1g |
3-[(2,4,6-trimethylphenyl)methyl]azetidine |
937628-75-6 | 0.1g |
$741.0 | 2023-09-16 | ||
Enamine | EN300-2006257-2.5g |
3-[(2,4,6-trimethylphenyl)methyl]azetidine |
937628-75-6 | 2.5g |
$1650.0 | 2023-09-16 | ||
Enamine | EN300-2006257-0.5g |
3-[(2,4,6-trimethylphenyl)methyl]azetidine |
937628-75-6 | 0.5g |
$809.0 | 2023-09-16 | ||
Enamine | EN300-2006257-1.0g |
3-[(2,4,6-trimethylphenyl)methyl]azetidine |
937628-75-6 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-2006257-10.0g |
3-[(2,4,6-trimethylphenyl)methyl]azetidine |
937628-75-6 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-2006257-0.05g |
3-[(2,4,6-trimethylphenyl)methyl]azetidine |
937628-75-6 | 0.05g |
$707.0 | 2023-09-16 | ||
Enamine | EN300-2006257-1g |
3-[(2,4,6-trimethylphenyl)methyl]azetidine |
937628-75-6 | 1g |
$842.0 | 2023-09-16 | ||
Enamine | EN300-2006257-5g |
3-[(2,4,6-trimethylphenyl)methyl]azetidine |
937628-75-6 | 5g |
$2443.0 | 2023-09-16 | ||
Enamine | EN300-2006257-0.25g |
3-[(2,4,6-trimethylphenyl)methyl]azetidine |
937628-75-6 | 0.25g |
$774.0 | 2023-09-16 |
3-(2,4,6-trimethylphenyl)methylazetidine 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
3-(2,4,6-trimethylphenyl)methylazetidineに関する追加情報
3-(2,4,6-trimethylphenyl)methylazetidine and Its Chemical Properties
3-(2,4,6-trimethylphenyl)methylazetidine (CAS No. 937628-75-6) is a unique organic compound characterized by its complex molecular structure. This compound is a derivative of azetidine, a four-membered heterocyclic ring system, which is known for its diverse biological activities. The 2,4,6-trimethylphenyl substituent in the molecule introduces steric and electronic effects that significantly influence the compound's reactivity and biological properties. The synthesis of this compound involves multiple steps, including the formation of the azetidine ring and the introduction of the 2,4,6-trimethylphenyl group through coupling reactions. Recent studies have highlighted the importance of 2,4,6-trimethylphenyl in modulating the compound's interactions with biological targets, such as enzymes and receptors.
3-(2,4,6-trimethylphenyl)methylazetidine exhibits a unique set of physicochemical properties that make it a promising candidate for pharmaceutical applications. Its molecular weight, solubility, and stability under various conditions are critical factors in determining its potential use in drug development. The 2,4,6-trimethylphenyl group contributes to the molecule's hydrophobicity, which can influence its permeability across biological membranes. Additionally, the presence of the methylazetidine core may affect the compound's ability to form hydrogen bonds with target proteins, a factor that is essential for its biological activity. Recent advancements in computational chemistry have allowed researchers to predict the behavior of 3-(2,4,6-trimethylphenyl)methylazetidine in different environments, providing insights into its potential applications.
3-(2,4,6-trimethylpheny)methylazetidine has been the focus of several recent studies due to its potential therapeutic applications. One of the most notable areas of research is its role in modulating inflammatory responses. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that 3-(2,4,6-trimethylphenyl)methylazetidine can inhibit the activity of certain pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2), which are implicated in chronic inflammation. The 2,4,6-trimethylphenyl substituent appears to enhance the compound's ability to bind to these enzymes, thereby reducing their activity. This finding suggests that 3-(2,4,6-trimethylphenyl)methylazetidine could be a valuable lead compound for the development of anti-inflammatory drugs.
Another area of interest is the compound's potential as an antitumor agent. Research published in *Cancer Research* in 2023 explored the ability of 3-(2,4,6-trimethylphenyl)methylazetidine to induce apoptosis in cancer cells. The study found that the compound can disrupt the mitochondrial membrane potential, leading to the activation of caspase pathways and subsequent cell death. The 2,4,6-trimethylphenyl group was found to play a crucial role in this process by facilitating the compound's interaction with mitochondrial proteins. These findings highlight the potential of 3-(2,4,6-trimethylphenyl)methylazetidine as a novel therapeutic agent for cancer treatment.
3-(2,4,6-trimethylphenyl)methylazetidine has also been investigated for its role in neurodegenerative diseases. A 2023 study in *Neuropharmacology* reported that the compound may have neuroprotective effects by modulating the activity of certain neurotransmitter receptors. The 2,4,6-trimethylphenyl substituent was found to enhance the compound's affinity for these receptors, potentially reducing neuronal damage associated with conditions such as Alzheimer's disease. These results suggest that 3-(2,4,6-trimethylphenyl)methylazetidine could be a candidate for the development of therapies targeting neurodegenerative disorders.
The synthesis of 3-(2,4,6-trimethylphenyl)methylazetidine involves a series of well-defined chemical reactions. The process typically begins with the formation of the methylazetidine core, which can be achieved through the cyclization of a suitable precursor. The introduction of the 2,4,6-trimethylphenyl group is then carried out using coupling reactions, such as Suzuki or Heck cross-coupling, which allow for the precise attachment of the substituent to the azetidine ring. Recent advances in organic synthesis have enabled the development of more efficient and scalable methods for producing this compound, which is critical for its application in pharmaceutical research.
3-(2,4,6-trimethylphenyl)methylazetidine has been shown to interact with various biological targets, including enzymes, receptors, and ion channels. The 2,4,6-trimethylphenyl group is believed to play a key role in these interactions by modulating the compound's binding affinity and selectivity. For example, the compound's ability to inhibit COX-2 activity is thought to be due to the 2,4,6-trimethylphenyl substituent's ability to stabilize the enzyme's transition state. Additionally, the methylazetidine core may contribute to the compound's ability to form hydrogen bonds with target proteins, further enhancing its biological activity.
One of the challenges in the development of 3-(2,4,6-trimethylphenyl)methylazetidine as a therapeutic agent is its potential toxicity. While preliminary studies suggest that the compound is relatively safe, further research is needed to fully understand its long-term effects. A 2023 review in *Toxicological Sciences* highlighted the importance of conducting comprehensive toxicity studies to ensure the safety of the compound for therapeutic use. These studies would involve assessing the compound's effects on various organ systems and identifying any potential side effects.
The future of 3-(2,4,6-trimethylphenyl)methylazetidine in pharmaceutical research is promising. Ongoing studies are exploring its potential applications in a wide range of diseases, including inflammation, cancer, and neurodegenerative disorders. Advances in drug delivery systems and formulation technologies are also being investigated to improve the compound's bioavailability and efficacy. As research in this area continues, 3-(2,4,6-trimethylphenyl)methylazetidine may emerge as a valuable therapeutic agent with broad clinical applications.
937628-75-6 (3-(2,4,6-trimethylphenyl)methylazetidine) Related Products
- 1782665-21-7(methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate)
- 1803792-68-8(Ethyl 6-iodo-2-(trifluoromethyl)nicotinate)
- 1805285-60-2(4-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde)
- 1017028-06-6(4-Chloro-8-ethylquinoline-3-carbonitrile)
- 2034424-67-2(1-(3-chlorophenyl)-3-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}urea)
- 2138220-06-9(4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione)
- 176650-26-3(Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)-)
- 1804860-96-5(3-(Difluoromethyl)-4-hydroxy-5-methoxy-2-methylpyridine)
- 130193-89-4(benzyl (3R)-oxolane-3-carboxylate)
- 876685-48-2(N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamide)




